molecular formula C₁₇H₁₈N₂OS B1144501 N,N-dimethyl-2-phenothiazin-10-ylpropanamide CAS No. 86382-43-6

N,N-dimethyl-2-phenothiazin-10-ylpropanamide

Cat. No. B1144501
CAS RN: 86382-43-6
M. Wt: 298.4
InChI Key:
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Description

Synthesis Analysis

The synthesis of N,N-dimethyl-2-phenothiazin-10-ylpropanamide and its derivatives involves various chemical reactions, including diazotization, coupling reactions, and condensation reactions. For instance, novel derivatives were synthesized by performing diazotization followed by coupling reactions, showcasing the chemical versatility of the phenothiazine core structure (Gopi, Sastry, & Dhanaraju, 2017).

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-2-phenothiazin-10-ylpropanamide derivatives has been extensively studied through various spectroscopic techniques. Conformational studies reveal the nitrogen atom of the phenothiazine ring adopting an expanded pyramidal configuration, indicating the importance of the geometric arrangement for its chemical behavior and interaction with biological targets (Resmi et al., 2016).

Chemical Reactions and Properties

N,N-Dimethyl-2-phenothiazin-10-ylpropanamide undergoes various chemical reactions, including electron transfer and formation of charge-transfer complexes. These reactions are pivotal for understanding its chemical behavior and potential applications in medicinal chemistry and materials science (Wiśniewska & van Eldik, 2006).

Physical Properties Analysis

The physical properties of N,N-dimethyl-2-phenothiazin-10-ylpropanamide derivatives, such as their high thermal stability and ability to form stable molecular complexes, contribute to their application potential in various fields. X-ray crystallography studies provide detailed insights into their structural configurations and interactions at the molecular level (Rodríguez, López de Lerma, & Perales, 1996).

Chemical Properties Analysis

The chemical properties of N,N-dimethyl-2-phenothiazin-10-ylpropanamide, including its interaction with biological targets and antimicrobial activity, underscore its significance in the development of new therapeutic agents. Its ability to form stable complexes with Plasmodium falciparum and exhibit inhibitory activity highlights its potential in treating diseases (Resmi et al., 2016).

Scientific Research Applications

Antitumor Properties

Phenothiazines, including N,N-dimethyl-2-phenothiazin-10-ylpropanamide derivatives, have been investigated for their antitumor properties. While many phenothiazines do not show significant antitumor activity, certain derivatives can indirectly decrease the cytotoxic effects caused by radiation and other chemical carcinogens. Some derivatives provide protection against cancers caused by the metabolic activation of carcinogens such as dimethylbenzanthracene. The selective accumulation of phenothiazine derivatives in specific tissues suggests potential effectiveness in treating tumors, including those in the brain and melanoma, by making highly potent derivatives through nitro substitution on the aromatic ring of phenothiazines (Motohashi et al., 1991).

Non-Psychiatric Effects

Beyond their well-known antipsychotic uses, phenothiazines exhibit a broad spectrum of biological activities. Recent reports highlight new properties such as antimicrobial, antiprionic, and anticancerous activities. The future clinical application of phenothiazines will expand as we gain more comprehensive knowledge about their functions. This includes their interactions with cellular processes and biomolecules like DNA and proteins, suggesting a promising avenue for the development of new therapeutic strategies (Sudeshna & Parimal, 2010).

properties

IUPAC Name

N,N-dimethyl-2-phenothiazin-10-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12(17(20)18(2)3)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLMEIOYFTWFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-phenothiazin-10-ylpropanamide

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